![molecular formula C15H15N5O3 B5228578 N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5228578.png)
N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(4-cyanophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide, commonly known as CNB-001, is a chemical compound that has been studied for its potential therapeutic applications. CNB-001 has been shown to have neuroprotective effects and may have potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood. However, it is thought to exert its neuroprotective effects through a variety of mechanisms, including reducing oxidative stress, inhibiting inflammation, and modulating calcium homeostasis. CNB-001 has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. CNB-001 has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of CNB-001 is its neuroprotective effects, which make it a promising candidate for treating neurodegenerative diseases. However, one limitation of CNB-001 is its relatively low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for research on CNB-001. One area of interest is exploring its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating the potential use of CNB-001 in combination with other neuroprotective agents. Additionally, further research is needed to fully understand the mechanism of action of CNB-001 and to optimize its pharmacokinetic properties.
Synthesis Methods
CNB-001 can be synthesized through a multi-step process involving the reaction of 4-cyanobenzaldehyde with 5-methyl-3-nitro-1H-pyrazole to form an intermediate compound. This intermediate is then reacted with butanoyl chloride to yield CNB-001. The synthesis of CNB-001 has been described in detail in a study by Basha et al. (2012).
Scientific Research Applications
CNB-001 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been studied for its potential use in treating traumatic brain injury and stroke.
properties
IUPAC Name |
N-(4-cyanophenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-11-9-14(20(22)23)18-19(11)8-2-3-15(21)17-13-6-4-12(10-16)5-7-13/h4-7,9H,2-3,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRSILKVDSXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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